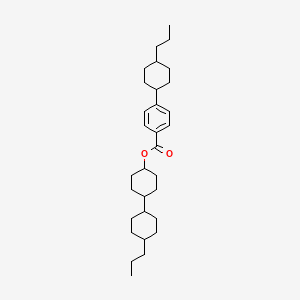
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties It is characterized by the presence of bicyclohexyl and cyclohexyl groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bicyclohexyl and cyclohexyl precursors, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as toluene and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance efficiency and consistency. Safety measures are crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures, pressures, and pH levels to optimize the reaction rates and yields. Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying membrane dynamics and protein-lipid interactions.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism by which trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate biological pathways and influence cellular processes. For example, it may bind to specific receptors and alter their activity, leading to changes in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl
Uniqueness
Compared to similar compounds, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzo
Properties
CAS No. |
86603-66-9 |
|---|---|
Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h15-18,23-26,28,30H,3-14,19-22H2,1-2H3 |
InChI Key |
DHCXQHKQRVGHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


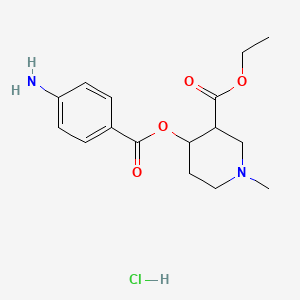
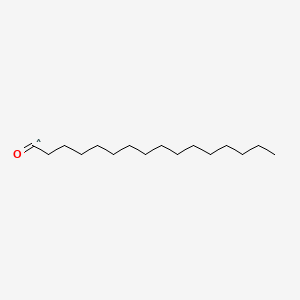
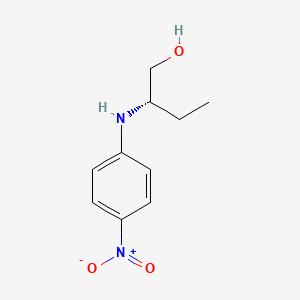
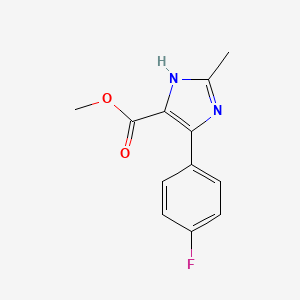

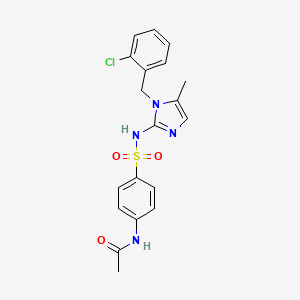
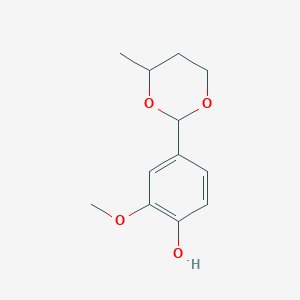
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
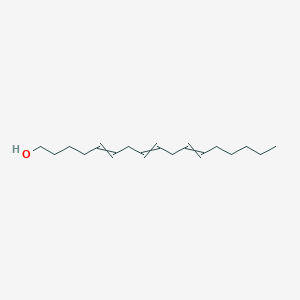
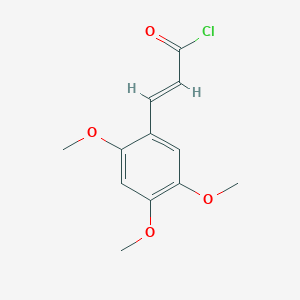
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
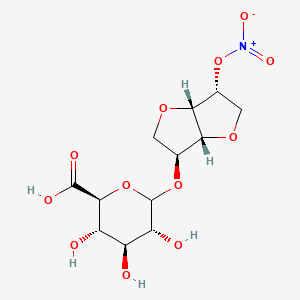

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
